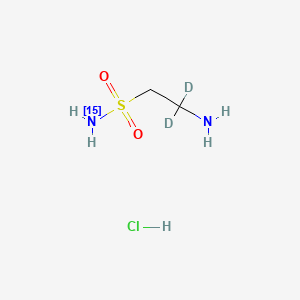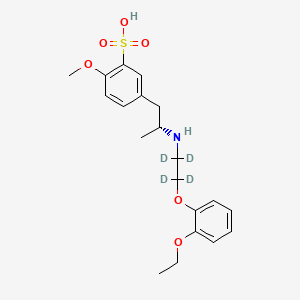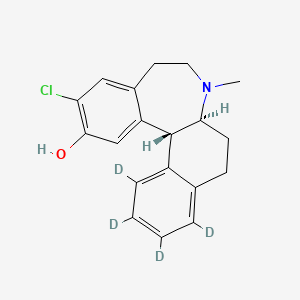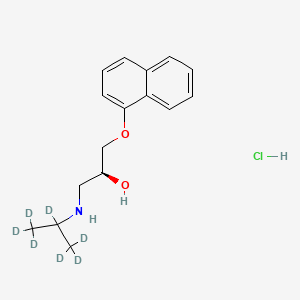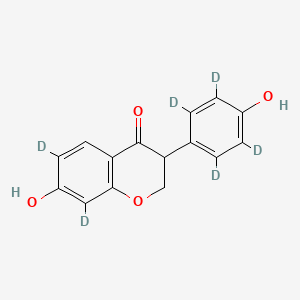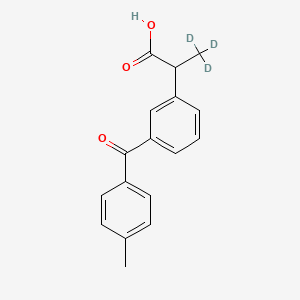
(R)-4-Methyl Ketoprofen-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Methyl Ketoprofen-d3 is a deuterated form of ®-4-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is used to trace the compound in various analytical and research applications. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, making it valuable in both clinical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the ®-4-Methyl Ketoprofen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of ®-4-Methyl Ketoprofen-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product[][2].
Análisis De Reacciones Químicas
Types of Reactions: ®-4-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
®-4-Methyl Ketoprofen-d3 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for accurate quantification of ®-4-Methyl Ketoprofen.
Biomedical Research: Investigating the anti-inflammatory and analgesic effects in various disease models.
Environmental Studies: Monitoring the presence and degradation of the compound in environmental samples.
Mecanismo De Acción
®-4-Methyl Ketoprofen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the compound’s pharmacodynamics and pharmacokinetics .
Comparación Con Compuestos Similares
®-4-Methyl Ketoprofen: The non-deuterated form with similar pharmacological properties.
(S)-Ketoprofen: Another enantiomer of ketoprofen with similar anti-inflammatory effects.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness: ®-4-Methyl Ketoprofen-d3 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate tracking and quantification are essential .
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
Clave InChI |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


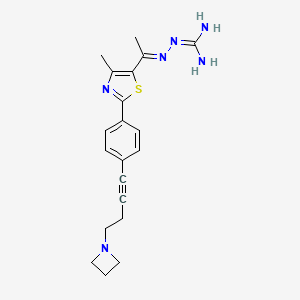
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
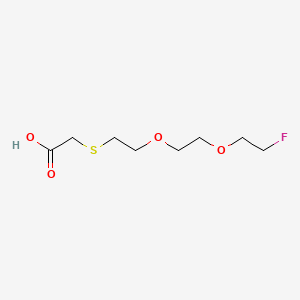

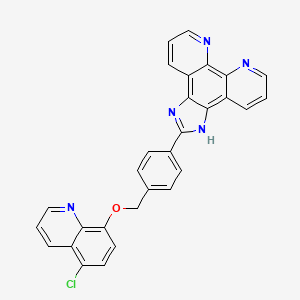
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
